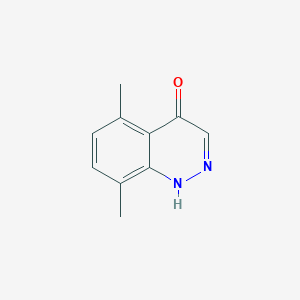
5,8-Dimethylcinnolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethylcinnolin-4(1H)-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of methyl groups at positions 5 and 8 of the cinnoline ring may influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylcinnolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,5-dimethylbenzaldehyde with hydrazine, followed by cyclization in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
5,8-Dimethylcinnolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions may yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the cinnoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the cinnoline ring.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,8-Dimethylcinnolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Cinnoline: The parent compound of the cinnoline family.
4-Methylcinnoline: A derivative with a methyl group at position 4.
5,8-Dimethylquinoline: A structurally similar compound with a quinoline ring.
Uniqueness
5,8-Dimethylcinnolin-4(1H)-one is unique due to the presence of methyl groups at positions 5 and 8, which may influence its chemical reactivity and biological activity compared to other cinnoline derivatives.
特性
CAS番号 |
106634-63-3 |
|---|---|
分子式 |
C10H10N2O |
分子量 |
174.20 g/mol |
IUPAC名 |
5,8-dimethyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(13)5-11-12-10/h3-5H,1-2H3,(H,12,13) |
InChIキー |
PRVWVTTZUXPCHL-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=O)C=NNC2=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




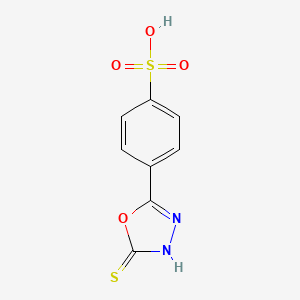
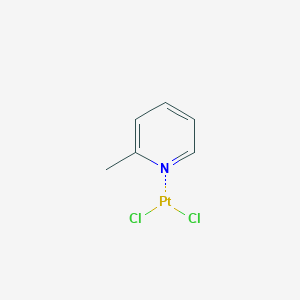
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)
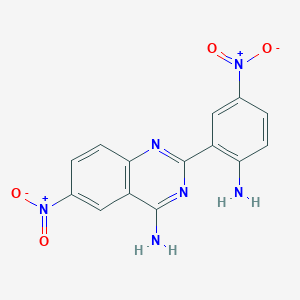

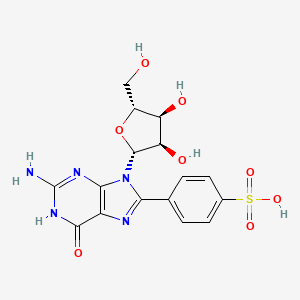

![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-phenyl-](/img/structure/B12921287.png)
![4-Chloro-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921292.png)
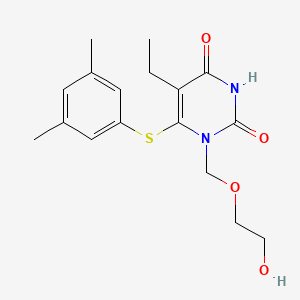
![2-Methylbenzo[g]pyridazino[1,2-b]phthalazine-6,13(1H,4H)-dione](/img/structure/B12921304.png)
![[(1-Octyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12921305.png)
